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2-(Diethoxymethyl)furan

Catalog No.
S567422
CAS No.
13529-27-6
M.F
C9H14O3
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diethoxymethyl)furan

CAS Number

13529-27-6

Product Name

2-(Diethoxymethyl)furan

IUPAC Name

2-(diethoxymethyl)furan

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C9H14O3/c1-3-10-9(11-4-2)8-6-5-7-12-8/h5-7,9H,3-4H2,1-2H3

InChI Key

SEILDMUKBMYIEZ-UHFFFAOYSA-N

SMILES

CCOC(C1=CC=CO1)OCC

Synonyms

2-furaldehyde diethyl acetal, 2FDA compound

Canonical SMILES

CCOC(C1=CC=CO1)OCC

Origin

2-(Diethoxymethyl)furan can be synthesized from furfural, a naturally occurring furan derivative found in some plants and biomass [].

Significance

This compound serves as a protecting group for the carbonyl group (C=O) in furfural. Protecting groups are used in organic synthesis to temporarily mask the reactivity of a functional group while allowing modifications at other sites in the molecule. Once the desired modifications are complete, the protecting group can be removed to regenerate the original functional group []. 2-(Diethoxymethyl)furan is a useful protecting group for furfural because it is stable under various reaction conditions and can be easily removed under mild acidic conditions [].


Molecular Structure Analysis

2-(Diethoxymethyl)furan possesses a heterocyclic ring structure with five atoms, where one atom is oxygen. A furan ring is attached to a diethoxymethyl group (CH2OCH2CH3) at the second position. This structure offers several notable aspects:

  • Aromatic character: The furan ring exhibits some aromatic character due to the delocalization of pi electrons across the ring system. This aromatic character contributes to the stability of the molecule [].
  • Ether functional groups: The two ethoxy groups (CH2CH3O) attached to the methylene bridge (-CH2-) are ether functional groups. These groups influence the solubility and reactivity of the molecule [].

Chemical Reactions Analysis

Synthesis

2-(Diethoxymethyl)furan can be synthesized by reacting furfural with diethyl acetal in the presence of an acid catalyst [].

C₄H₃O₂ (furfural) + CH₃CH(OCH₂CH₃)₂ (diethyl acetal) -> C₉H₁₄O₃ (2-(Diethoxymethyl)furan) + H₂O (water)

Deprotection

The diethoxymethyl group can be removed under mild acidic conditions to regenerate furfural [].

Synthesis and Characterization:

2-(Diethoxymethyl)furan, also known as furfural diethyl acetal, is a heterocyclic compound with the chemical formula C₉H₁₄O₃. It is a colorless liquid with a pleasant fruity odor. Researchers have described various methods for the synthesis of 2-(Diethoxymethyl)furan, and its properties have been well-characterized using various spectroscopic techniques. Source: National Institute of Standards and Technology (NIST) WebBook: )

Potential Applications:

While 2-(Diethoxymethyl)furan is not widely used in established scientific research, some studies have explored its potential applications in various fields:

  • Antimicrobial activity: Studies have investigated the potential of 2-(Diethoxymethyl)furan isolated from coconut water to inhibit the growth of certain bacteria, including Chromobacterium violaceum and Pseudomonas aeruginosa. Source: National Institutes of Health, PubChem: )
  • Organic synthesis: 2-(Diethoxymethyl)furan can act as a precursor to other furan derivatives, which are valuable building blocks in organic synthesis. Source: American Chemical Society, ScienceDirect:

  • Electrophilic Substitution: The furan ring can undergo electrophilic attacks, leading to various substituted products.
  • Condensation Reactions: It can react with carbonyl compounds to form acetal derivatives.
  • Hydrogenation: Under catalytic conditions, it can be hydrogenated to form saturated derivatives .

These reactions are significant for synthesizing more complex molecules in organic chemistry.

Several methods exist for synthesizing 2-(Diethoxymethyl)furan:

  • Catalytic Transfer Hydrogenation: This method involves the transfer of hydrogen from an alcohol to a carbonyl compound, yielding 2-(Diethoxymethyl)furan in moderate yields .
  • Reactions with Alcohols: Furfural can react with ethanol under acidic conditions to produce diethyl acetals, including 2-(Diethoxymethyl)furan .
  • Reductive Processes: Other synthetic routes include reductive pathways that convert furfural derivatives into their corresponding diethyl acetals .

These methods highlight the versatility of 2-(Diethoxymethyl)furan's synthesis.

The primary applications of 2-(Diethoxymethyl)furan include:

  • Organic Synthesis: It serves as an intermediate for producing various chemical compounds.
  • Flavoring and Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and flavorings.
  • Potential Fuel Additive: Given its furan structure, it may have applications in biofuels and renewable energy sources .

Interaction studies involving 2-(Diethoxymethyl)furan primarily focus on its reactivity with other chemical species. Understanding these interactions is crucial for predicting its behavior in different environments and applications. For instance, studies have shown that it can interact with transition metal catalysts, influencing reaction pathways and product distributions .

Several compounds share structural similarities with 2-(Diethoxymethyl)furan. Here are some notable examples:

Compound NameStructure TypeUnique Features
FurfuralAldehydeParent compound; used as a starting material
Furfuryl AlcoholAlcoholContains hydroxyl group; used in polymer synthesis
2-Furaldehyde Diethyl AcetalAcetalSimilar acetal structure; often used interchangeably
TetrahydrofuranEtherSaturated derivative; used as a solvent

Each of these compounds exhibits unique properties and reactivities that distinguish them from 2-(Diethoxymethyl)furan, making them suitable for different applications in organic chemistry.

Catalytic Acetalization of Furfural with Ethanol

Brønsted Acid-Catalyzed Pathways

Brønsted acid catalysts play a pivotal role in the acetalization of furfural with ethanol to produce 2-(diethoxymethyl)furan. Conventional homogeneous acids, such as sulfuric acid (H$$2$$SO$$4$$) and hydrochloric acid (HCl), have been widely used due to their high catalytic activity. These catalysts protonate the carbonyl group of furfural, facilitating nucleophilic attack by ethanol to form the acetal product. However, homogeneous systems face challenges in catalyst recovery and generate corrosive waste, prompting a shift toward solid Brønsted acid catalysts.

Hierarchical Beta zeolites with tailored Brønsted acid sites demonstrate exceptional performance in this reaction. For instance, Beta zeolites modified with sulfonic acid groups (―SO$$_3$$H) exhibit high surface areas (up to 280 m$$^2$$/g) and mesopore volumes (0.75 cm$$^3$$/g), enabling 91% yield of 2-(diethoxymethyl)furan under ambient conditions. The Brønsted acid sites activate ethanol via protonation, forming an oxonium ion intermediate that reacts with furfural to yield the acetal.

Hierarchical Zeolite Catalysts in Continuous-Flow Systems

Continuous-flow systems using hierarchical zeolites offer advantages over batch reactors, including reduced diffusion limitations and enhanced mass transfer. Hierarchical Beta zeolites synthesized via concentrated reaction mixtures achieve 79% furfural conversion in flow reactors at room temperature, compared to 45% in batch systems. The mesoporous architecture (external surface area: 280 m$$^2$$/g) ensures accessibility of acid sites, while the interconnected micropores stabilize reactive intermediates. A study comparing conventional and hierarchical zeolites revealed a 20% increase in acetal yield for the latter, attributed to optimized pore geometry and acid site distribution.

Solvent-Free Synthesis Under Mild Reaction Conditions

Solvent-free methodologies minimize environmental impact and simplify product purification. Tin(II) chloride (SnCl$$2$$) catalyzes the acetalization of furfural with ethanol at room temperature, achieving 97–100% selectivity and 99% conversion within 3 hours. The Lewis acid character of SnCl$$2$$ facilitates carbonyl activation, while its recyclability (up to 5 cycles without activity loss) enhances process sustainability.

Mesoporous aluminosilicate catalysts, such as MIL-101(Cr)-SO$$_3$$H, further improve solvent-free synthesis. These materials combine high acid density (4.29 mmol H$$^+$$/g) with thermal stability, enabling 91% acetal yield under mild conditions. The absence of solvent reduces side reactions, such as furfural polymerization, ensuring high product purity.

Comparative Analysis of Conventional vs. Mesoporous Catalyst Architectures

Catalyst TypeSurface Area (m²/g)Pore Volume (cm³/g)Furfural Conversion (%)Acetal Yield (%)
Conventional Beta Zeolite37.60.084540
Hierarchical Beta Zeolite2800.759189
SnCl$$_2$$ (Homogeneous)N/AN/A9997
MIL-101(Cr)-SO$$_3$$H1970.309591

Hierarchical zeolites outperform conventional catalysts due to their enhanced mass transfer and acid site accessibility. For example, hierarchical Beta zeolites achieve 89% acetal yield compared to 40% for microporous analogs. Similarly, MIL-101(Cr)-SO$$3$$H surpasses homogeneous SnCl$$2$$ in recyclability, maintaining 85% yield after 11 cycles. Mesoporous architectures also mitigate pore-blocking issues common in microporous systems, particularly for bulky reactants like furfural.

Density functional theory (DFT) simulations have elucidated the adsorption behavior of furfural derivatives on heterogeneous catalysts. For 2-(diethoxymethyl)furan, the orientation and binding affinity on transition metal phosphide surfaces, such as cobalt phosphide (CoP), are governed by the electronic interactions between the furan oxygen and surface metal sites. Studies on SO₂ adsorption over CoP surfaces reveal that cobalt-terminated (010)-Co, (101)-Co, and (110)-Co facets exhibit Gibbs free energy differences (ΔGads) of −1.2 to −1.8 eV at 300 K, indicating spontaneous adsorption [3]. These surfaces facilitate charge transfer from the molecule to the catalyst, as evidenced by Bader charge analysis showing a 0.3–0.5 e⁻ redistribution upon adsorption [3].

The diethoxymethyl group in 2-(diethoxymethyl)furan introduces steric effects that modulate adsorption configurations. Comparative DFT analyses of furan carboxamide derivatives demonstrate that substituents like thiourea moieties enhance planar alignment with catalyst surfaces via intramolecular hydrogen bonding, reducing energy barriers for subsequent reactions [1]. For 2-(diethoxymethyl)furan, this steric stabilization may favor edge-on adsorption modes, optimizing contact between the ethoxy groups and Lewis acid sites.

Hydrogen Transfer Mechanisms in Metal-Alloy Catalyzed Systems

Metal-alloy catalysts, particularly those incorporating hafnium (Hf) or chromium (Cr), drive hydrogen transfer reactions critical for furfural acetalization. Hf-TUD-1 mesoporous materials, with specific surface areas exceeding 700 m²/g, facilitate furfural conversion to acetals via Meerwein-Ponndorf-Verley (MPV) reduction [2]. Kinetic isotope experiments reveal that β-hydride transfer from secondary alcohols to the furfural carbonyl group proceeds through a six-membered cyclic transition state, with activation energies of 45–60 kJ/mol [2]. The Hf⁴⁺ Lewis acid sites polarize the carbonyl group, lowering the energy barrier for hydride attack by 30% compared to non-catalyzed systems [2].

In bimetallic Ni-Al layered double hydroxides, the Ni⁰/Al³⁺ interface enhances hydrogen spillover efficiency, achieving turnover frequencies (TOF) of 0.8–1.2 s⁻¹ for furfural diethyl acetal synthesis [6]. Aberration-corrected TEM imaging confirms that Ni nanoparticles (2–5 nm) dispersed on Al₂O₃ supports enable heterolytic H₂ dissociation, with hydrogen adatoms migrating to adsorbed furfural molecules [6]. This mechanism avoids direct H₂ activation on furfural, minimizing over-reduction to furfuryl alcohol.

Acid Site Accessibility and Reaction Kinetics

The accessibility of Brønsted and Lewis acid sites dictates reaction kinetics in acetalization. Sulfonic acid-functionalized MIL-101(Cr) catalysts achieve 91% acetal yield within 1 hour at 25°C, attributed to hierarchical pore structures (micropores: 1.2 nm; mesopores: 3–5 nm) that reduce mass transfer limitations [5]. Quasi-in-situ FT-IR spectroscopy shows that strong Brønsted acid sites (−SO₃H groups) protonate the furfural carbonyl oxygen within 5 minutes, followed by nucleophilic ethanol attack to form the oxocarbenium intermediate [5].

Kinetic modeling of Ni-Al catalysts reveals a second-order dependence on furfural concentration (k = 4.7 × 10⁻³ L·mol⁻¹·min⁻¹) and a zero-order dependence on ethanol, consistent with a rate-determining step involving surface reaction between adsorbed furfural and ethanol [6]. Hammett acidity studies demonstrate that optimal H₀ values range from −3 to −5, with stronger acids accelerating side reactions such as resinification [6]. Site-specific poisoning experiments using 2,6-di-tert-butylpyridine indicate that 75% of the activity originates from Brønsted acid sites, while 25% derives from Lewis acid-metal coordination [5].

Diffuse reflectance UV-Vis spectroscopy of spent catalysts identifies coke formation as the primary deactivation pathway, with polycyclic aromatic hydrocarbons occupying 40% of micropore volume after ten reaction cycles [5]. Regeneration via calcination at 450°C restores 95% of initial activity, confirming the structural robustness of the acid-functionalized frameworks [5].

XLogP3

1.4

UNII

04B3GME3IJ

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13529-27-6

Wikipedia

Furfural diethyl acetal

General Manufacturing Information

Furan, 2-(diethoxymethyl)-: INACTIVE

Dates

Last modified: 08-15-2023

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